8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine
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Overview
Description
8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are known for their applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
8-bromo-3,5-dimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-10-7(9)8-11-4-6(2)12(5)8/h3-4H,1-2H3 |
InChI Key |
DEQMCIWHERFYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(=CN=C2Br)C |
Origin of Product |
United States |
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